

# Application Note: Structural Elucidation of Scutellarein using $^1\text{H}$ - and $^{13}\text{C}$ -NMR Spectroscopy

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## Compound of Interest

Compound Name: Scutellarein

Cat. No.: B1681691

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Scutellarein** is a flavone, a class of flavonoids, found in various plants such as *Scutellaria lateriflora*. It is the aglycone of Scutellarin. This compound and its derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The precise structural characterization of **Scutellarein** is fundamental for understanding its structure-activity relationships and for quality control in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such natural products. This application note provides a detailed protocol and corresponding  $^1\text{H}$ - and  $^{13}\text{C}$ -NMR data for the analysis of **Scutellarein** in Dimethyl Sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ).

## Chemical Structure and Atom Numbering

The chemical structure of **Scutellarein** with the standard flavonoid numbering system is shown below. This numbering is used for the assignment of NMR signals.



Chemical structure of Scutellarein with atom numbering

Figure 1. Structure of **Scutellarein** with standard atom numbering.

## $^1\text{H}$ -NMR and $^{13}\text{C}$ -NMR Spectral Data

The following tables summarize the  $^1\text{H}$ - and  $^{13}\text{C}$ -NMR chemical shifts for **Scutellarein** recorded in DMSO- $d_6$ . The data is compiled from representative literature values for **Scutellarein** and its close structural analogs[1].

Table 1:  $^1\text{H}$ -NMR Data of **Scutellarein** in DMSO- $d_6$  (600 MHz)

Atom Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.83	s	-
8	6.29	s	-
2', 6'	8.07	d	8.7
3', 5'	6.93	d	8.7
5-OH	12.82	br s	-
4'-OH	10.34	br s	-
7-OH	5.44	br s	-

s: singlet, d: doublet, br s: broad singlet

Table 2:  $^{13}\text{C}$ -NMR Data of **Scutellarein** in DMSO- $d_6$  (151 MHz)

Atom Position	Chemical Shift ( $\delta$ , ppm)
2	163.9
3	102.3
4	181.7
5	156.9
6	98.9
7	157.2
8	125.1
9	149.2
10	103.4
1'	121.0
2', 6'	128.9
3', 5'	116.0
4'	161.1

## Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of **Scutellarein** is provided below.

### 1. Sample Preparation

- Weigh approximately 5-10 mg of purified **Scutellarein**.
- Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). The use of DMSO- $d_6$  is recommended due to its excellent solubilizing power for flavonoids and its ability to allow for the observation of exchangeable hydroxyl protons[2].
- Vortex the mixture until the sample is completely dissolved.

- Transfer the solution into a standard 5 mm NMR tube.

## 2. NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400-600 MHz) for optimal resolution and sensitivity.

- $^1\text{H}$ -NMR Spectroscopy:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  - Spectral Width: ~16 ppm, centered around 6-8 ppm.
  - Number of Scans: 16-64 scans, depending on the sample concentration.
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time: ~3-4 seconds.
  - Temperature: 298 K (25 °C).
- $^{13}\text{C}$ -NMR Spectroscopy:
  - Pulse Program: Proton-decoupled pulse program with NOE (e.g., 'zgpg30').
  - Spectral Width: ~220 ppm, centered around 100-120 ppm.
  - Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay (d1): 2 seconds.
  - Acquisition Time: ~1-2 seconds.
  - Temperature: 298 K (25 °C).

## 3. Data Processing

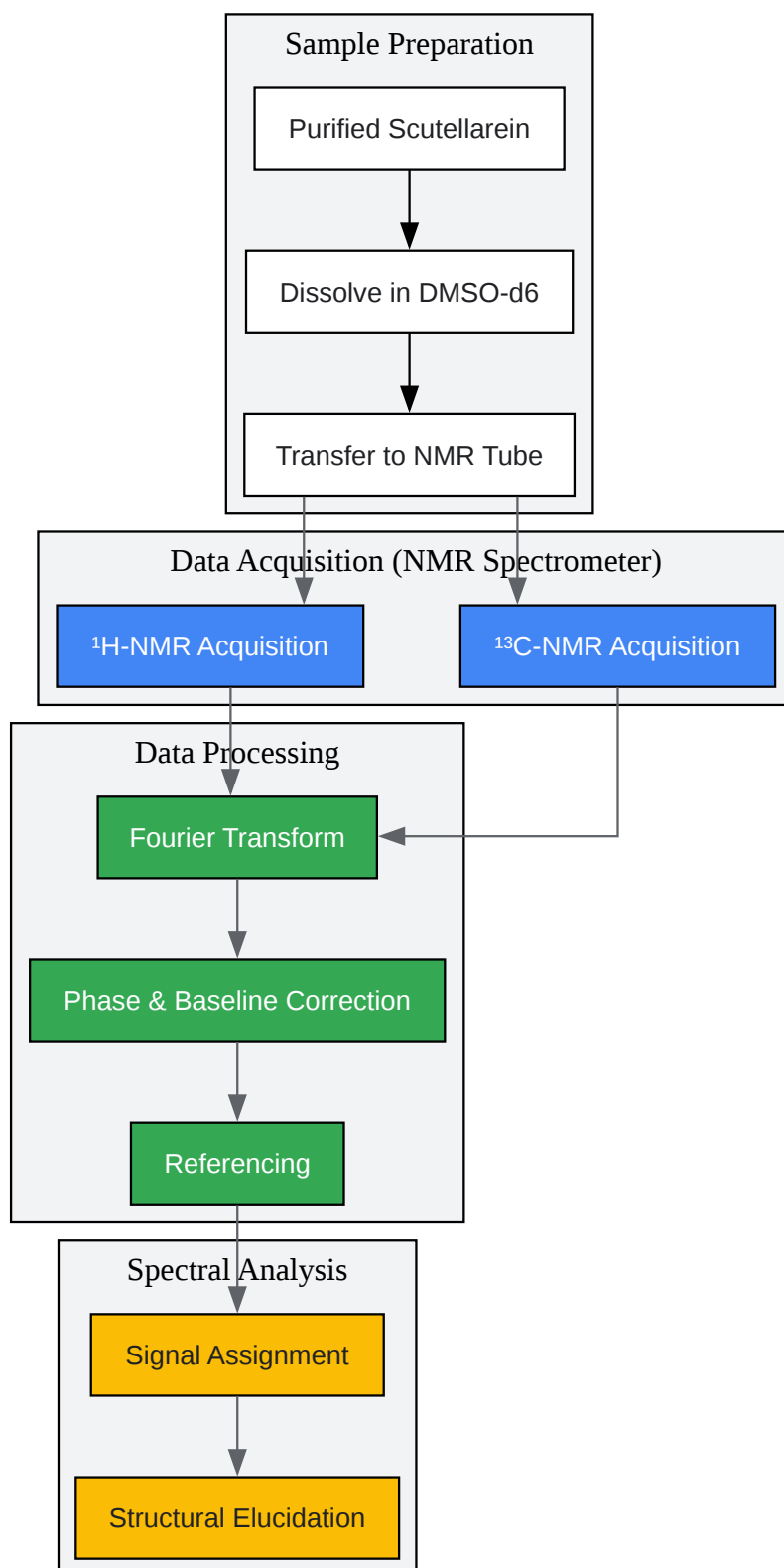
- Apply a Fourier transform to the acquired Free Induction Decay (FID).

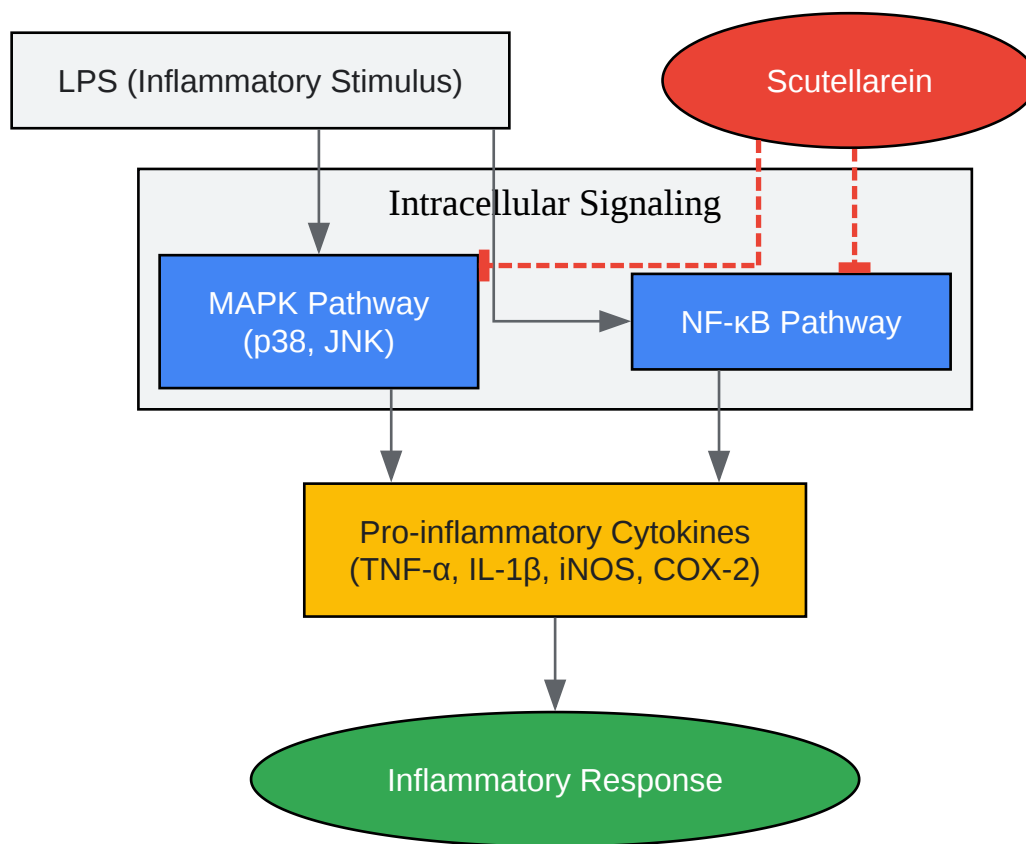
- Perform phase correction and baseline correction.
- Reference the spectra. For DMSO-d<sub>6</sub>, the residual solvent peak can be set to  $\delta$  2.50 ppm for <sup>1</sup>H spectra and  $\delta$  39.52 ppm for <sup>13</sup>C spectra.

## Workflow and Pathway Diagrams

### NMR Analysis Workflow

The logical flow from sample preparation to final structural confirmation is a critical process in analytical chemistry.





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## References

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